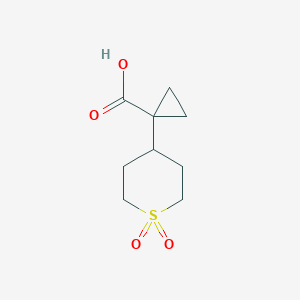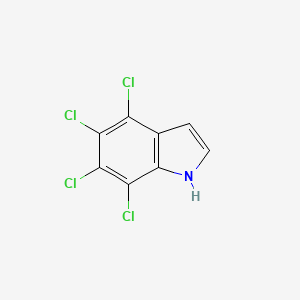
4,5,6,7-Tetrachloro-1h-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-1h-indole is a chlorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of four chlorine atoms at positions 4, 5, 6, and 7 on the indole ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 4,5,6,7-Tetrachloro-1h-indole can be achieved through several methods. One common approach involves the chlorination of indole derivatives using reagents such as chlorine gas or N-chlorosuccinimide under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selective chlorination at the desired positions .
Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
4,5,6,7-Tetrachloro-1h-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into less chlorinated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-1h-indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-1h-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,5,6,7-Tetrachloro-1h-indole can be compared with other chlorinated indole derivatives, such as:
5,6,7,8-Tetrachloro-1h-indole: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.
4,5,6-Trichloro-1h-indole: Lacks one chlorine atom, which can influence its chemical properties and biological activity.
4,5,6,7-Tetrabromo-1h-indole:
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H3Cl4N |
|---|---|
Molekulargewicht |
254.9 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-1H-indole |
InChI |
InChI=1S/C8H3Cl4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H |
InChI-Schlüssel |
ZBHDKADZVPVDQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


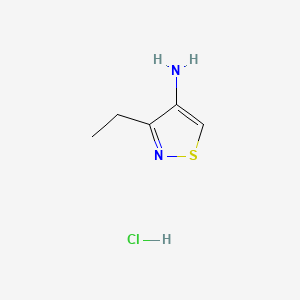
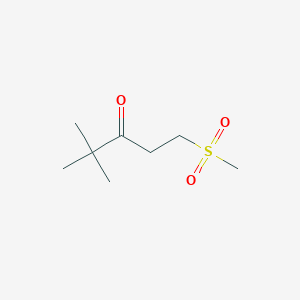
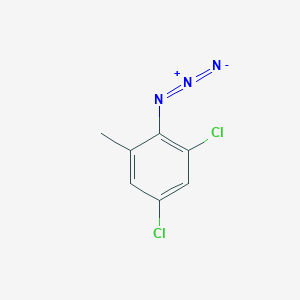
![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)

![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid](/img/structure/B13467146.png)
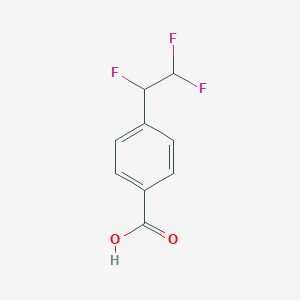
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

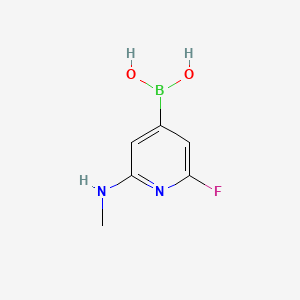
![1-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13467173.png)
![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
